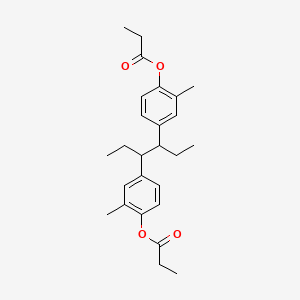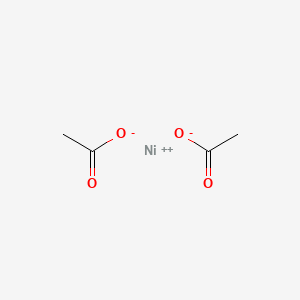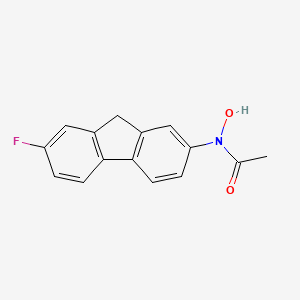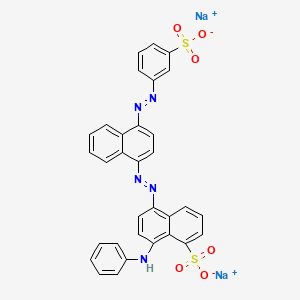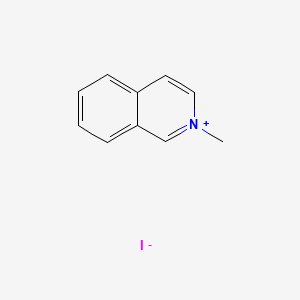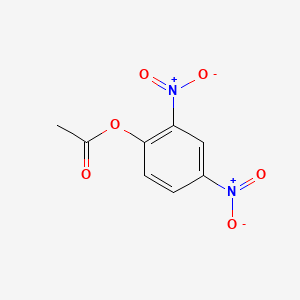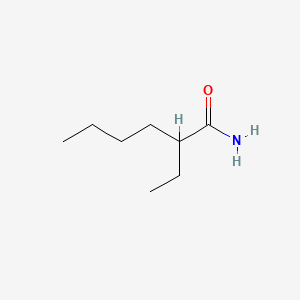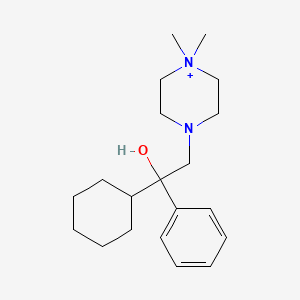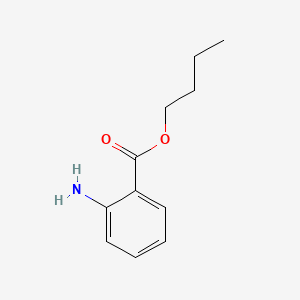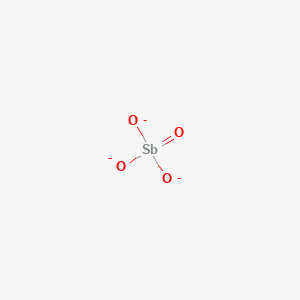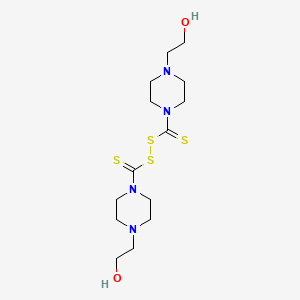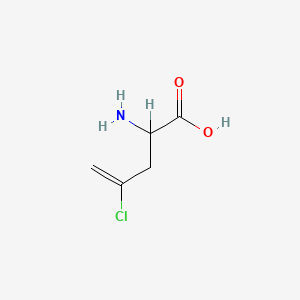
1,2,4,5-テトラシアノベンゼン
概要
説明
benzene-1,2,4,5-tetracarbonitrile, also known as 1,2,4,5-benzenetetracarbonitrile or pyromellitic acid tetranitrile, is an organic compound with the molecular formula C6H2(CN)4. It is a tetra-substituted benzene derivative where four cyano groups are attached to the benzene ring. This compound is known for its high thermal stability and electron-accepting properties, making it useful in various scientific and industrial applications .
科学的研究の応用
benzene-1,2,4,5-tetracarbonitrile has a wide range of scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including charge-transfer complexes and cocrystals.
Material Science: It is employed in the preparation of copper polyphthalocyanine thin films, which are used as semiconductor materials.
Spectroscopy: It is studied for its charge-transfer fluorescence properties and its interactions with other compounds in thin films.
作用機序
Benzene-1,2,4,5-tetracarbonitrile, also known as 1,2,4,5-Tetracyanobenzene or 1,2,4,5-BENZENETETRACARBONITRILE, is a chemical compound with the molecular formula C10H2N4
Mode of Action
Benzene-1,2,4,5-tetracarbonitrile is known to participate in charge transfer interactions . It has been used as an acceptor in the formation of charge transfer cocrystals, where it interacts with various donor molecules . The nature of these interactions and their consequences at the molecular level are areas of ongoing research.
Result of Action
Its role in charge transfer interactions suggests it may influence electron transport and related processes, potentially affecting cellular energy production and other metabolic processes .
Action Environment
The action, efficacy, and stability of benzene-1,2,4,5-tetracarbonitrile are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules that can act as donors or acceptors in charge transfer interactions .
生化学分析
Biochemical Properties
1,2,4,5-Tetracyanobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms charge-transfer complexes with hexamethylbenzene, which has been studied using time-resolved linear dichroism spectroscopy . Additionally, 1,2,4,5-Tetracyanobenzene has been shown to influence the fluorescence properties of poly(N-vinylcarbazole) thin films when doped, indicating its interaction with polymer matrices .
Cellular Effects
The effects of 1,2,4,5-Tetracyanobenzene on cellular processes are profound. It has been observed to influence cell signaling pathways and gene expression. For example, in charge-transfer cocrystals involving 1,2,4,5-Tetracyanobenzene and carbazole derivatives, the N atom enhances charge transfer, leading to changes in fluorescence emission wavelengths . This suggests that 1,2,4,5-Tetracyanobenzene can modulate cellular signaling and metabolic pathways through its electronic interactions.
Molecular Mechanism
At the molecular level, 1,2,4,5-Tetracyanobenzene exerts its effects through charge-transfer interactions, π–π interactions, and hydrogen bonding. Density functional theory studies have shown that the stacking structure of cocrystals involving 1,2,4,5-Tetracyanobenzene is formed by these interactions . The compound’s ability to form complexes with other molecules, such as fluorene and carbazole derivatives, further highlights its role in modulating molecular interactions and electronic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4,5-Tetracyanobenzene have been studied over time. Its stability and degradation have been investigated using various spectroscopic techniques. For instance, the resonance Raman spectrum of 1,2,4,5-Tetracyanobenzene anion radical has been measured and compared with the neutral molecule, revealing changes in vibrational frequencies over time . These studies provide insights into the long-term effects of 1,2,4,5-Tetracyanobenzene on cellular function.
Dosage Effects in Animal Models
The effects of 1,2,4,5-Tetracyanobenzene vary with different dosages in animal models. Studies have shown that the compound can exhibit toxic or adverse effects at high doses. For example, in photochemical studies, the efficiency of charge transfer processes involving 1,2,4,5-Tetracyanobenzene depends on the concentration of the compound and the rate of electron transfer . These findings highlight the importance of dosage in determining the compound’s biochemical effects.
Metabolic Pathways
1,2,4,5-Tetracyanobenzene is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in charge-transfer complexes suggests its involvement in redox reactions and electron transfer processes . These interactions are crucial for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,4,5-Tetracyanobenzene within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that the compound can form stable complexes with other molecules, affecting its localization and accumulation . These findings provide insights into the mechanisms by which 1,2,4,5-Tetracyanobenzene is transported and distributed in biological systems.
Subcellular Localization
The subcellular localization of 1,2,4,5-Tetracyanobenzene is determined by its targeting signals and post-translational modifications. For instance, the compound’s ability to form complexes with metal ions, such as Fe, on surfaces like Au(111) has been studied using scanning tunneling microscopy and spectroscopy . These studies reveal the compound’s localization within specific cellular compartments and its impact on cellular function.
準備方法
benzene-1,2,4,5-tetracarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,4,5-tetrachlorobenzene with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically requires elevated temperatures and can be represented as follows:
C6H2Cl4+4NaCN→C6H2(CN)4+4NaCl
Another method involves the solid-state diffusion of 1,2,4,5-tetracyanobenzene into 9-methylanthracene molecular crystal nanorods to form cocrystal nanorods . Industrial production methods may vary, but they generally follow similar principles of high-temperature reactions with appropriate solvents and catalysts.
化学反応の分析
benzene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in photo-induced substitution reactions.
Addition-Elimination Reactions: When irradiated with aromatic compounds like benzene, phenanthrene, or anthracene in methanol, 1,2,4,5-tetracyanobenzene forms 1:1:1 addition-elimination products.
Common reagents used in these reactions include aromatic compounds, methanol, and toluene. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
benzene-1,2,4,5-tetracarbonitrile can be compared with other similar compounds such as:
- 1,4-Dicyanobenzene
- 1,2-Dicyanobenzene
- 7,7,8,8-Tetracyanoquinodimethane
- 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane
These compounds share similar electron-accepting properties but differ in their specific chemical structures and reactivity. benzene-1,2,4,5-tetracarbonitrile is unique due to its tetra-substituted benzene structure, which provides higher thermal stability and distinct photophysical properties .
特性
IUPAC Name |
benzene-1,2,4,5-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2N4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAXSAZENACQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28264-23-5 | |
| Record name | 1,2,4,5-Benzenetetracarbonitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28264-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00221399 | |
| Record name | 1,2,4,5-Tetracyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-74-3 | |
| Record name | 1,2,4,5-Benzenetetracarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5-Tetracyanobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5-Tetracyanobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Tetracyanobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,4,5-Tetracyanobenzene?
A1: The molecular formula of 1,2,4,5-tetracyanobenzene is C10H2N4. Its molecular weight is 178.15 g/mol.
Q2: What is the significance of the cyano groups in TCNB?
A2: The four cyano (-C≡N) groups in TCNB are strong electron-withdrawing groups. This makes TCNB a powerful electron acceptor, enabling it to form CT complexes with various electron-rich molecules (donors). []
Q3: What spectroscopic techniques are commonly used to characterize TCNB and its complexes?
A3: Researchers commonly employ various spectroscopic techniques to study TCNB and its complexes. These include:
- UV-Vis Spectroscopy: Used to investigate the electronic transitions and identify characteristic absorption bands associated with TCNB and its CT complexes. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules, helping to identify functional groups and study intermolecular interactions like hydrogen bonding in TCNB complexes. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and dynamics of TCNB complexes in solution. []
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed to study the electronic structure and dynamics of photoexcited triplet states in TCNB complexes. [, ]
- Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy and can be used to study the electronic structure of TCNB anion radicals. []
Q4: How does TCNB interact with electron-donating molecules?
A4: TCNB interacts with electron-donating molecules (donors) through a combination of:
- π-π Interactions: The aromatic ring of TCNB can engage in face-to-face interactions with the π-electron clouds of aromatic donors. []
- Charge-Transfer Interactions: TCNB, being a strong acceptor, can accept electron density from the donor molecule, leading to the formation of a charge-transfer complex. [, ]
- Hydrogen Bonding: The cyano groups in TCNB can act as hydrogen bond acceptors, interacting with hydrogen bond donors present in the donor molecule or the surrounding environment. []
Q5: What are the structural characteristics of TCNB charge-transfer complexes?
A5: TCNB charge-transfer complexes often exhibit a stacked structure in the solid state, with alternating layers of donor and acceptor molecules. The interplanar distances within these stacks are typically short, indicating significant π-π interactions. [, ]
Q6: How does the structure of the donor molecule influence complex formation with TCNB?
A6: The structure of the donor molecule plays a crucial role in complex formation with TCNB. Factors such as:
- Electron-donating ability: Stronger electron donors generally form more stable CT complexes with TCNB. []
- Steric hindrance: Bulky substituents on the donor molecule can hinder the close approach of TCNB, affecting complex formation and stability. []
- Presence of hydrogen bond donors/acceptors: Additional interactions like hydrogen bonding can influence the structure and stability of the complex. []
Q7: What are the photochemical properties of TCNB and its complexes?
A7: TCNB and its complexes exhibit interesting photochemical behavior. Upon light absorption:
- Charge-Transfer Excitation: Excitation of the CT band can lead to an electron transfer from the donor to the acceptor, generating a transient charge-separated state. [, , ]
- Photochemical Reactions: In certain cases, photoexcitation of TCNB complexes can initiate chemical reactions, such as photo-substitution reactions. [, ]
Q8: How does the environment affect the photoinduced processes in TCNB complexes?
A8: The environment, including solvent polarity and temperature, significantly influences the photoinduced processes in TCNB complexes. For instance:
- Solvent Polarity: Polar solvents can stabilize the charge-separated states formed upon CT excitation, influencing the kinetics of charge recombination. []
- Temperature: Temperature can affect the structural dynamics of the complex, influencing both the efficiency of charge separation and the rates of subsequent processes. []
Q9: What are some potential applications of TCNB and its complexes?
A9: TCNB and its CT complexes have potential applications in various fields, including:
- Organic Semiconductors: Due to their charge-transfer properties, these complexes are explored as potential materials for organic electronic devices such as organic field-effect transistors (OFETs). []
- Photocatalysts: The photoinduced electron transfer in TCNB complexes can be harnessed to catalyze chemical reactions. []
Q10: What are some challenges and future directions in TCNB research?
A10: Despite significant progress, several challenges and opportunities exist in TCNB research:
- Understanding structure-property relationships: Developing a deeper understanding of how the molecular structure of both TCNB derivatives and donor molecules influences the properties of the resulting CT complexes is crucial for designing materials with tailored properties. []
- Exploring new applications: The unique photophysical and electronic properties of TCNB complexes warrant further exploration for novel applications in areas like optoelectronics, sensing, and catalysis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



